molecular formula C14H14N2O B031384 Crenatine CAS No. 26585-14-8

Crenatine

Cat. No. B031384
CAS RN: 26585-14-8
M. Wt: 226.27 g/mol
InChI Key: LWWRUTVIAQDHRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Crenatine's synthesis is a noteworthy aspect of its study, demonstrating the compound's complex nature and the intricate methods required for its creation. A notable synthesis approach begins with ethyl 1-benzylindole-2-carboxylate, leading through a series of reactions that include cyclization and aluminum chloride-catalyzed debenzylation, culminating in the formation of crenatine and its isomers (Murakami et al., 1991).

Molecular Structure Analysis

The molecular structure of crenatine has been elucidated through X-ray diffraction, revealing a β-carboline nucleus that is planar. The detailed structure of crenatine carbonate has provided significant insights into the spatial arrangement of its atoms and the types of bonding present, showcasing a two-center hydrogen bond involving the indole N-H group and a carbonate group, without displaying hydrogen bonding between β-carboline groups (Holt et al., 1990).

Chemical Reactions and Properties

While specific details on the chemical reactions involving crenatine are limited, its synthesis and structural studies suggest a compound that participates in unique chemical interactions. The synthetic methodologies employed indicate crenatine's reactivity, particularly in cyclization reactions and its interaction with catalysts like aluminum chloride.

Physical Properties Analysis

The physical properties of crenatine, such as its crystalline structure and the conditions under which it forms, are integral to understanding its behavior in various environments. The crystal and molecular structure analysis provides insights into its stability, form, and the potential for forming hydrogen bonds, which can influence its physical behavior and solubility (Holt et al., 1990).

Chemical Properties Analysis

Crenatine's chemical properties are reflected in its antimicrobial activity, showcasing the compound's biological interactions. It has been found to exhibit antibacterial properties, particularly against Gram-positive bacteria, hinting at its potential for further research and applications in the biomedical field (Ajayeoba et al., 1995).

Scientific Research Applications

1. Creatine in Mitochondrial Dysfunction

Creatine monohydrate (CrM) supplementation may serve as a therapeutic tool in managing chronic and traumatic diseases linked to mitochondrial dysfunction. It improves high-energy phosphate availability and exhibits antioxidative, neuroprotective, anti-lactatic, and calcium-homoeostatic effects, which are crucial for mitochondrion survival and health in stressful conditions like ischemia and injury (Marshall et al., 2022).

2. Creatine in Neurodegenerative and Muscular Disorders

Creatine supplementation shows potential in treating various neurodegenerative diseases, such as Huntington's, Parkinson's, Duchenne muscular dystrophy, and other neuromuscular disorders. It may prevent ATP depletion, stimulate protein synthesis, reduce protein degradation, and stabilize biological membranes (Persky & Brazeau, 2001).

3. Creatine and Cognitive Function

Supplemental creatine can improve short-term memory and intelligence/reasoning in healthy individuals. This suggests potential benefits for aging and stressed individuals, though the effects on other cognitive domains are not yet clear (Avgerinos et al., 2018).

4. Creatine in Cancer Immunotherapy

Creatine acts as a metabolic regulator, conserving bioenergy to power CD8 T cell antitumor reactivity in tumor environments. It enhances antitumor T cell immunity in preclinical mouse tumor models and synergizes with cancer immunotherapy modalities, such as PD-1/PD-L1 blockade therapy (Li & Yang, 2021).

5. Creatine in Cardiovascular Health

Although primarily known for its ergogenic benefits, creatine might also be a potential therapeutic strategy for improving vascular health, especially in populations at risk of cardiovascular diseases. The mechanisms include impacts on inflammation and oxidative stress (Clarke et al., 2020).

properties

IUPAC Name

1-ethyl-4-methoxy-9H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-3-10-14-13(12(17-2)8-15-10)9-6-4-5-7-11(9)16-14/h4-8,16H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWRUTVIAQDHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C2=C1NC3=CC=CC=C32)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181150
Record name 9H-Pyrido(3,4-b)indole, 1-ethyl-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indole

CAS RN

26585-14-8
Record name 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26585-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Pyrido(3,4-b)indole, 1-ethyl-4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026585148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Pyrido(3,4-b)indole, 1-ethyl-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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